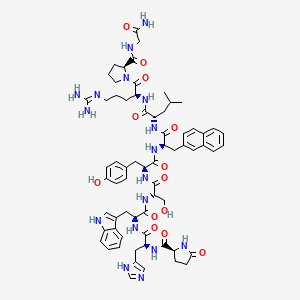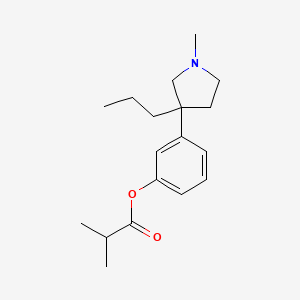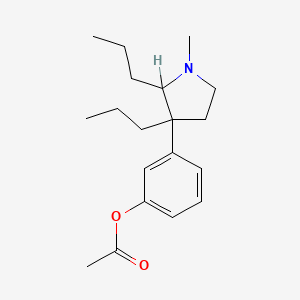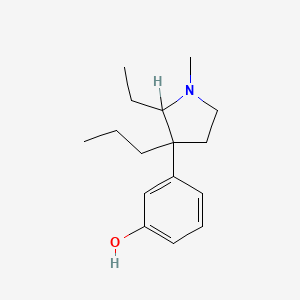
Pholédrine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pholedrine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Pholedrine is studied for its effects on the sympathetic nervous system and its role as a metabolite of methamphetamine.
Medicine: It is used diagnostically to dilate the pupil and diagnose Horner’s syndrome.
Mécanisme D'action
Target of Action
Pholedrine, also known as 4-hydroxy-N-methylamphetamine (4-HMA), 4-hydroxymethamphetamine, and para-hydroxymethamphetamine, is a drug that stimulates the sympathetic nervous system . The primary targets of Pholedrine are the receptors in the sympathetic nervous system .
Mode of Action
Pholedrine acts as an indirect sympathomimetic amine . It interacts with its targets in the sympathetic nervous system, leading to a series of physiological changes . .
Biochemical Pathways
It is known that Pholedrine stimulates the sympathetic nervous system , which suggests that it may affect the biochemical pathways related to the function of this system
Pharmacokinetics
Pholedrine is administered as a topical eye drop for the purpose of dilating the pupil
Result of Action
The molecular and cellular effects of Pholedrine’s action primarily involve the stimulation of the sympathetic nervous system . This leads to physiological changes such as pupil dilation . Pholedrine can also be used to diagnose Horner’s syndrome, a condition that affects the eyes and part of the face .
Analyse Biochimique
Biochemical Properties
Pholedrine interacts with various enzymes and proteins in the body. It is a derivative of hydroxyamphetamine and is involved in the metabolic pathways of methamphetamine
Cellular Effects
As a stimulant of the sympathetic nervous system, it is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Detailed studies on the cellular effects of Pholedrine are currently lacking.
Molecular Mechanism
The molecular mechanism of Pholedrine’s action involves its role as a stimulant of the sympathetic nervous system It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Pholedrine is involved in the metabolic pathways of methamphetamine, as it is a major metabolite of this substance . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels. Detailed information on these interactions and effects is currently lacking.
Méthodes De Préparation
La pholédrine peut être synthétisée par diverses voies chimiques. Une méthode courante consiste en la méthylation de la 4-hydroxyamphétamine. Les conditions de réaction comprennent généralement l'utilisation d'agents méthylants tels que l'iodure de méthyle ou le sulfate de diméthyle en présence d'une base comme l'hydroxyde de sodium . Les méthodes de production industrielle peuvent impliquer des procédés plus efficaces et évolutifs, mais les détails spécifiques sont souvent propriétaires.
Analyse Des Réactions Chimiques
La pholédrine subit plusieurs types de réactions chimiques :
Oxydation : La this compound peut être oxydée pour former des quinones correspondantes ou d'autres dérivés oxydés. Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : La réduction de la this compound peut conduire à la formation d'amines réduites. Des agents réducteurs tels que l'hydrure d'aluminium et de lithium sont généralement utilisés.
Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau du groupe hydroxyle. Des réactifs comme les chlorures d'acyle ou les chlorures de sulfonyle peuvent être utilisés pour introduire divers groupes fonctionnels.
Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. .
Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme réactif en synthèse organique et comme composé de référence en chimie analytique.
Biologie : La this compound est étudiée pour ses effets sur le système nerveux sympathique et son rôle de métabolite de la méthamphétamine.
Médecine : Elle est utilisée à des fins diagnostiques pour dilater la pupille et diagnostiquer le syndrome de Horner.
Mécanisme d'action
La this compound exerce ses effets en stimulant le système nerveux sympathique. Elle agit comme un agent sympathomimétique, imitant les effets des catécholamines endogènes comme la norépinéphrine. La this compound se lie aux récepteurs adrénergiques, ce qui entraîne une augmentation de la libération de norépinéphrine et une activation subséquente du système nerveux sympathique. Cela entraîne des effets physiologiques tels que la dilatation de la pupille et l'augmentation de la fréquence cardiaque .
Comparaison Avec Des Composés Similaires
La pholédrine est similaire à d'autres composés sympathomimétiques tels que :
Northis compound : Un autre métabolite de la méthamphétamine avec des effets sympathomimétiques similaires.
Tyramine : Un composé monoamine naturel qui stimule également le système nerveux sympathique.
Hordénine : Un alcaloïde aux propriétés sympathomimétiques présent dans certaines plantes.
La this compound est unique en raison de son utilisation spécifique pour le diagnostic du syndrome de Horner et de son rôle de métabolite majeur de la méthamphétamine, ce qui la distingue d'autres composés similaires.
Propriétés
IUPAC Name |
4-[2-(methylamino)propyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUQZKJEOOQSBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6114-26-7 (sulfate[2:1]) | |
| Record name | Pholedrine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70861908 | |
| Record name | 4-[2-(Methylamino)propyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370-14-9 | |
| Record name | (±)-Pholedrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=370-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pholedrine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-(Methylamino)propyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pholedrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOLEDRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY28O44JGD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Pholedrine is an indirectly acting sympathomimetic amine. It works by releasing norepinephrine from sympathetic nerve terminals, which then activates adrenergic receptors. [, , , ]
A: While pholedrine can stimulate both alpha and beta-adrenergic receptors, its actions are predominantly mediated through alpha-adrenergic receptors. [, ]
A: Pholedrine's ability to dilate the pupil makes it a useful diagnostic tool in Horner's syndrome. By observing the pupillary response to pholedrine eye drops, clinicians can differentiate between preganglionic and postganglionic lesions of the sympathetic pathway. [, , ]
A: Cocaine prolongs the mydriatic effect of pholedrine. Studies have shown that the residual effect of cocaine can interfere with pholedrine-induced pupillary dilation for at least 48 hours. []
A: Yes, research suggests that pholedrine, along with cocaine, can be used to evaluate sympathetic denervation in the pupils of diabetic patients. Diminished pupillary responses to these agents may indicate autonomic neuropathy. []
ANone: The molecular formula of pholedrine is C10H15NO2, and its molecular weight is 181.23 g/mol.
A: Research has shown varying drug release rates depending on the type of poly(meth)acrylate coating used. Eudragit RS, RL, and E 30D coatings resulted in a consistent, pH-independent drug release. In contrast, coatings with Scopacryl D 336, D 339, and D 340 showed pH-dependent release, with faster release at a pH of 7.4. [, , ]
A: The mydriatic effect of pholedrine typically lasts for 8-10 hours, with maximal dilation occurring between 20 and 90 minutes after instillation. []
A: While the exact metabolic pathway of pholedrine in humans is not fully elucidated in the provided research, studies indicate that it might undergo conjugation with sulfate. [, ]
A: No, pholedrine's ability to dilate the pupil appears to be independent of the baseline pupil diameter. []
A: While generally well-tolerated, pholedrine can cause side effects such as tachycardia, hypertension, anxiety, and headache. [, ]
A: While one study suggests a potential link between pholedrine use during pregnancy and congenital abnormalities, further research is needed to confirm this association. []
A: Several methods have been developed for pholedrine quantification, including radioimmunoassay, gas chromatography/mass spectrometry, and high-performance liquid chromatography. [, , ]
A: Pholedrine was first introduced as a pressor agent in the mid-20th century for treating hypotension. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















